molecular formula C11H13BrO4 B8245569 Methyl 5-bromo-3,4-dimethoxy-2-methylbenzoate

Methyl 5-bromo-3,4-dimethoxy-2-methylbenzoate

Cat. No.: B8245569
M. Wt: 289.12 g/mol
InChI Key: UVXKZSWTGQKWHH-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3,4-dimethoxy-2-methylbenzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a bromine atom, two methoxy groups, and a methyl group attached to a benzoate core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-3,4-dimethoxy-2-methylbenzoate typically involves the bromination of 3,4-dimethoxy-2-methylbenzoic acid followed by esterification. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The esterification step involves the reaction of the brominated acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of substituted derivatives such as 5-amino-3,4-dimethoxy-2-methylbenzoate.

    Oxidation: Formation of 5-bromo-3,4-dimethoxy-2-methylbenzoic acid.

    Reduction: Formation of 5-bromo-3,4-dimethoxy-2-methylbenzyl alcohol.

Scientific Research Applications

Methyl 5-bromo-3,4-dimethoxy-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl 5-bromo-3,4-dimethoxy-2-methylbenzoate depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    Methyl 2-bromo-5-methoxybenzoate: Similar structure but with different positions of the bromine and methoxy groups.

    Methyl 5-bromo-2,3-dimethoxybenzoate: Another isomer with variations in the positions of substituents.

Uniqueness: Methyl 5-bromo-3,4-dimethoxy-2-methylbenzoate is unique due to the specific arrangement of its substituents, which can result in distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

methyl 5-bromo-3,4-dimethoxy-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-6-7(11(13)16-4)5-8(12)10(15-3)9(6)14-2/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXKZSWTGQKWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1C(=O)OC)Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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